3-Hydroperoxy-3-methylbutan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5143-76-0 |
|---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
3-hydroperoxy-3-methylbutan-2-one |
InChI |
InChI=1S/C5H10O3/c1-4(6)5(2,3)8-7/h7H,1-3H3 |
InChI Key |
UWVYZAHMDOAIIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)OO |
Origin of Product |
United States |
Synthetic Methodologies and Formation Pathways of 3 Hydroperoxy 3 Methylbutan 2 One
Direct Synthetic Routes
The deliberate synthesis of 3-Hydroperoxy-3-methylbutan-2-one can be approached through several strategic routes, primarily involving the oxidation of a ketone precursor or the peroxidation of specific alkenes.
Base-Catalyzed Air Oxidation of 3-Methylbutan-2-one
One of the most direct methods for the preparation of this compound involves the base-catalyzed air oxidation of its corresponding ketone, 3-methylbutan-2-one. This process leverages the reactivity of the tertiary carbon atom within the ketone's structure.
The reaction is typically carried out in the presence of a suitable base, which facilitates the deprotonation of the ketone, forming an enolate intermediate. This enolate is then susceptible to attack by molecular oxygen from the air. The oxidation of the tertiary carbon atom proceeds readily under these conditions, leading to the formation of the target hydroperoxide. The resulting this compound has a reported melting point of 26-27 °C. chemcess.com
Table 1: Key Parameters in the Base-Catalyzed Air Oxidation of 3-Methylbutan-2-one
| Parameter | Description |
| Substrate | 3-Methylbutan-2-one |
| Oxidant | Air (Molecular Oxygen) |
| Catalyst | Base |
| Key Reactive Site | Tertiary carbon atom |
| Product | This compound |
This table summarizes the essential components and characteristics of the base-catalyzed air oxidation method for synthesizing this compound.
Peroxidation Reactions Involving Alkenes and Related Precursors
Another synthetic avenue to this compound involves the peroxidation of specific alkenes. This approach relies on the reaction of a carbon-carbon double bond with a peroxide source. For instance, the oxidation of 2-methyl-2-butene (B146552) with oxygen or hydroperoxides in the presence of a suitable catalyst, such as molybdenum naphthenate, at elevated temperatures (around 150 °C) can yield the target compound. chemcess.com
Furthermore, the reaction of alkenes with hydrogen peroxide, often catalyzed by acids like boron trifluoride, can lead to the formation of epoxides as intermediates. researchgate.net Subsequent ring-opening and further reaction steps could potentially be tailored to yield the desired hydroperoxy ketone, although specific literature detailing this exact transformation for this compound is scarce. The synthesis of tertiary hydroperoxides from the corresponding tertiary alcohols using hydrogen peroxide is also a known transformation. acs.org
Formation as an Intermediate in Complex Chemical Systems
Beyond direct synthesis, this compound is also known to form as a transient intermediate in more complex chemical environments, such as autoxidation processes and the oxidation of branched alkanes.
Autoxidation Processes
Autoxidation, the spontaneous oxidation of compounds by atmospheric oxygen, is a key process in which hydroperoxides are formed. Ketones, particularly those with tertiary hydrogens, are susceptible to autoxidation. The mechanism typically involves the formation of a radical species, which then reacts with oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another molecule to form a hydroperoxide and a new radical, propagating a chain reaction.
Mechanistic Intermediacy in Oxidation Reactions of Branched Alkanes
The oxidation of branched alkanes is another area where this compound can arise as an intermediate. The oxidation of n-butane, for example, can lead to the formation of methyl ethyl ketone (MEK), which shares structural similarities with 3-methylbutan-2-one. acs.org Further oxidation of such ketones can occur, and in the case of branched structures, the formation of tertiary hydroperoxides is a plausible mechanistic step. These hydroperoxides are often unstable and can decompose to form other products, making their direct detection challenging.
Consideration of Naturally Occurring Hydroperoxide Formation Pathways
Hydroperoxides are also formed through various enzymatic and non-enzymatic pathways in biological systems. Plants, for instance, produce a variety of reactive oxygen species (ROS), including hydrogen peroxide, as part of their normal metabolic processes and in response to stress. nih.govnih.govtudublin.ie Enzymes such as superoxide (B77818) dismutases and oxidases are involved in the production of these species. wikipedia.org While the direct natural occurrence of this compound in plants has not been explicitly documented in the reviewed literature, the fundamental biochemical pathways for hydroperoxide formation exist. It is conceivable that under specific conditions or in certain plant species, analogous hydroperoxy ketones could be formed from related precursors.
Fundamental Decomposition Pathways of the Hydroperoxy Functional Group
The decomposition of the hydroperoxy group is a critical process that initiates a cascade of subsequent reactions. The primary modes of decomposition include homolytic cleavage, thermal breakdown, and non-radical pathways.
Homolytic Cleavage and Free Radical Generation
The O-O bond in the hydroperoxy group is inherently weak, making it prone to homolytic cleavage, where the bond breaks symmetrically, yielding two radical species. In the case of this compound, this cleavage results in the formation of a hydroxyl radical (•OH) and an alkoxy radical. pnas.org This process is a significant source of highly reactive radicals that can initiate and propagate chain reactions. pnas.orgnih.gov The formation of these radicals is a key step in many oxidative processes. nih.gov
Thermal Decomposition Kinetics and Energetics
The thermal stability of hydroperoxides is a crucial factor in determining their decomposition rates. The decomposition of organic hydroperoxides is often a first-order reaction, with the rate increasing with temperature. nih.govrepec.org For instance, studies on similar organic hydroperoxides have shown that the activation energy for thermal decomposition can be around 110.0 kJ/mol. repec.org The decomposition process is exothermic, releasing significant heat, which can lead to thermal runaway reactions under certain conditions. repec.orgresearchgate.net
The kinetics of thermal decomposition can be influenced by factors such as the presence of impurities, which can be acidic or basic in nature and can adversely affect the stability of the hydroperoxide. repec.org The table below summarizes the thermal decomposition parameters for a representative organic hydroperoxide, 2-pinane hydroperoxide.
| Parameter | Value | Conditions |
| Initial Reaction Temperature (Ta) | 114.5 °C | DSC heating rate of 10.0 °C/min |
| Onset Exothermic Temperature (Tonset) | 148.0 °C | DSC heating rate of 10.0 °C/min |
| Exothermic Heat (ΔH) | 1480.1 J/g | DSC heating rate of 10.0 °C/min |
| Activation Energy (Ea) | ~110.0 kJ/mol | First-order reaction |
| Data for 2-pinane hydroperoxide, a comparable organic hydroperoxide. repec.org |
Non-Radical Decomposition Pathways: Heterolyses, Hydrolyses, and Molecular Rearrangements
Molecular rearrangements are also possible, particularly in the presence of bases. electronicsandbooks.com For example, the decomposition of a similar α-hydroperoxy ketone can lead to complex redox and rearrangement processes, resulting in a variety of products including epoxides and ring-cleaved acids. electronicsandbooks.com
The reaction of 3-methylbutan-2-ol with hydroiodic acid provides a parallel for understanding potential rearrangement mechanisms, where a secondary carbocation rearranges to a more stable tertiary carbocation via a hydride shift. vedantu.comshaalaa.comyoutube.com
Beta-Scission Reactions of Alkoxy Radicals
The alkoxy radicals generated from the homolytic cleavage of the hydroperoxide can undergo subsequent reactions, with beta-scission being a prominent pathway. nih.govnih.gov This reaction involves the cleavage of a carbon-carbon bond at the beta position relative to the oxygen atom of the alkoxy radical. This process leads to the formation of a ketone and an alkyl radical. rsc.org The rate of beta-scission is dependent on the structure of the alkoxy radical. rsc.org For example, the decomposition of t-butoxy radicals has been extensively studied to understand the kinetics of this process. rsc.org
Unimolecular Reactions of Hydroperoxy-Substituted Radicals
Hydroperoxy-substituted radicals, often denoted as QOOH radicals, are key intermediates in the oxidation of organic compounds. uga.edunsf.gov Their unimolecular reactions are crucial in understanding atmospheric and combustion chemistry.
QOOH Radical Chemistry and Intramolecular Hydrogen Abstraction Pathways
QOOH radicals can undergo intramolecular hydrogen abstraction, where the radical center abstracts a hydrogen atom from another part of the molecule. mit.educaltech.edu This process is a key step in autoxidation cycles. caltech.edu The rate of this hydrogen shift is dependent on the ring strain of the transition state. mit.edu
The resulting isomerized radical can then react with molecular oxygen to form a new peroxy radical, which can undergo further intramolecular hydrogen shifts, leading to the formation of highly oxygenated molecules. mit.edumit.edu Alternatively, the QOOH radical can decompose to form a cyclic ether and a hydroxyl radical. nih.govrsc.org The unimolecular decay of QOOH radicals can be enhanced by quantum tunneling. nih.gov
The table below presents a summary of the key reaction pathways discussed.
| Section | Reaction Pathway | Description | Key Intermediates/Products |
| 3.1.1 | Homolytic Cleavage | Symmetrical breaking of the O-O bond. | Hydroxyl radical, Alkoxy radical |
| 3.1.2 | Thermal Decomposition | Breakdown of the molecule due to heat. | Ketones, Alcohols |
| 3.1.3 | Non-Radical Decomposition | Acid-catalyzed or base-induced decomposition and rearrangements. | Hydrogen peroxide, Ketones, Epoxides, Rearranged products |
| 3.1.4 | Beta-Scission | Cleavage of a C-C bond beta to the alkoxy radical oxygen. | Ketone, Alkyl radical |
| 3.2.1 | Intramolecular H-Abstraction | Internal transfer of a hydrogen atom in a QOOH radical. | Isomerized radical, Cyclic ether, Hydroxyl radical |
Elucidation of Reaction Mechanisms of 3 Hydroperoxy 3 Methylbutan 2 One
The chemical behavior of 3-hydroperoxy-3-methylbutan-2-one is characterized by a series of complex unimolecular and bimolecular reactions. These transformations are crucial in various chemical environments, including atmospheric and combustion systems.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the chemical behavior of molecules. For a reactive intermediate such as 3-hydroperoxy-3-methylbutan-2-one, these methods can provide insights that are difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Applications in Reaction Pathway Analysis
Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of chemical reactions. It offers a good balance between accuracy and computational cost, making it suitable for exploring complex potential energy surfaces. For a molecule like this compound, DFT would be applied to map out the pathways of its decomposition or its reactions with other atmospheric species.
For instance, in studies of similar organic hydroperoxides, DFT methods such as B3LYP and M06-2X are commonly used to locate the transition state structures and calculate the activation barriers for various reaction channels. nih.govresearchgate.net This allows for the determination of the most likely reaction mechanisms. The influence of solvent, such as water, on the reaction pathways can also be modeled using implicit or explicit solvation models within the DFT framework. nih.gov A typical DFT analysis for the decomposition of a hydroperoxide would involve identifying key elementary reactions, such as O-O bond cleavage or intramolecular hydrogen transfer, and calculating the energy profile for each step.
High-Level Ab Initio Methods (e.g., CCSD(T), G4, CBS-QB3) for Energetics and Structure
For highly accurate energy and structural predictions, high-level ab initio methods are the gold standard. Methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), and composite methods such as G4 and Complete Basis Set (CBS-QB3), are employed to obtain near-benchmark quality results for molecular energies and geometries. nih.gov These methods are computationally more demanding than DFT and are often used to refine the energies of stationary points (reactants, products, and transition states) found at the DFT level.
In the context of this compound, these high-level calculations would provide precise values for its bond lengths, bond angles, and dihedral angles. Furthermore, they would yield accurate relative energies of different conformers and the barrier heights for its decomposition pathways, lending greater confidence to the mechanistic picture derived from DFT.
Potential Energy Surface Mapping and Transition State Characterization
The potential energy surface (PES) is a conceptual and mathematical representation of the energy of a molecule as a function of its geometry. libretexts.org Mapping the PES is crucial for understanding reaction dynamics. For this compound, a PES would reveal the reactant and product valleys, as well as the saddle points that correspond to transition states. libretexts.org
Computational chemists use various algorithms to explore the PES and locate these critical points. Once a transition state is located, its structure is characterized by the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. libretexts.org Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state connects the desired reactants and products on the PES. This process ensures that the proposed reaction pathway is a valid one.
Kinetic and Thermodynamic Modeling
Calculation of Temperature- and Pressure-Dependent Reaction Rate Coefficients and Constants
The rate of a chemical reaction is quantified by its rate coefficient (k), which is often dependent on temperature and pressure. Transition State Theory (TST) is a common framework used to calculate rate coefficients from the properties of the reactants and the transition state, as determined by quantum chemical methods.
For unimolecular reactions of this compound, such as its decomposition, the pressure dependence of the rate coefficients would be significant. Rice-Ramsperger-Kassel-Marcus (RRKM) theory is typically employed to model this pressure dependence by considering the competition between collisional energy transfer and reaction. These theoretical calculations provide valuable input for atmospheric and combustion models, where the fate of hydroperoxides is of interest.
Thermochemical Data Determination, Including Enthalpies of Formation
Accurate thermochemical data, such as the enthalpy of formation (ΔfH°), are essential for understanding the stability and reactivity of a compound. High-level ab initio methods are particularly well-suited for the accurate calculation of these properties. anl.govanl.gov The enthalpy of formation of this compound could be determined using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, or through atomization schemes.
The calculated enthalpy of formation, along with other thermodynamic quantities like entropy and heat capacity, allows for the determination of the Gibbs free energy of reaction (ΔG), which indicates the spontaneity of a given process.
Advanced Computational Algorithms and Chemical Models
The study of the atmospheric fate of this compound relies on sophisticated computational techniques to predict its reactivity and lifetime. These methods allow for the detailed exploration of potential energy surfaces and the calculation of reaction rate coefficients, which are essential inputs for large-scale atmospheric models.
The reactions of this compound in the atmosphere, particularly its unimolecular decomposition and its reactions with other atmospheric species, can be pressure-dependent. Master equation calculations are a cornerstone for accurately modeling the kinetics of such reactions over the range of pressures and temperatures found in the troposphere.
A master equation is a set of coupled differential equations that describe the time evolution of the population of molecules in different energy states. For a chemical reaction, it accounts for the competition between collisional energy transfer, which can activate or deactivate molecules, and the chemical reaction itself. This approach is particularly important for reactions that proceed through a chemically activated intermediate.
In the context of this compound, master equation calculations can be used to determine the phenomenological rate coefficients for its decomposition and isomerization reactions as a function of temperature and pressure. These calculations typically involve:
Characterization of the Potential Energy Surface: High-level electronic structure calculations are used to determine the energies of reactants, products, and transition states for the various reaction channels.
Calculation of Microcanonical Rate Coefficients: Theories such as Rice-Ramsperger-Kassel-Marcus (RRKM) theory are employed to calculate the energy-dependent rate coefficients for each reaction step.
Modeling Collisional Energy Transfer: A model for the collisional energy transfer between the reacting molecule and the bath gas (e.g., N2 or O2) is chosen, often represented by a single-exponential-down model for the average energy transferred in a deactivating collision.
Solving the Master Equation: The master equation is then solved numerically to obtain the pressure- and temperature-dependent rate coefficients.
While specific master equation studies focused solely on this compound are not abundant in the literature, the principles are well-established and have been applied to similar and larger molecules. For example, investigations into the reactions of H + C2H2 and H + C2H4 have utilized two-dimensional master equations to determine phenomenological rate coefficients, highlighting the importance of considering angular momentum conservation and tunneling effects. rsc.org
Table 1: Key Inputs for Master Equation Calculations
| Parameter | Description |
| Molecular Properties | Vibrational frequencies and rotational constants of the reactant and transition states. |
| Potential Energy Surface | Energies of stationary points (reactants, products, intermediates, and transition states). |
| Collisional Energy Transfer | Parameters describing the efficiency of energy transfer between the reactant and the bath gas. |
| Microcanonical Rate Coefficients (k(E)) | Energy-dependent rate coefficients for each elementary reaction step. |
Variational Transition State Theory (VTST) is a powerful method for calculating reaction rate constants that improves upon conventional Transition State Theory (TST) by optimizing the location of the dividing surface between reactants and products to minimize the rate of recrossing trajectories. This optimization leads to a more accurate estimate of the reaction rate.
For reactions involving the transfer of a hydrogen atom, such as the abstraction of a hydrogen atom from this compound by radicals like OH or HO2, quantum mechanical tunneling can play a significant role, especially at lower temperatures. Multidimensional tunneling corrections account for the fact that the tunneling path is not necessarily one-dimensional along the reaction coordinate.
The application of VTST with multidimensional tunneling corrections involves several key steps:
Mapping the Reaction Path: The minimum energy path (MEP) for the reaction is calculated using electronic structure methods.
Calculating the Classical Rate Constant: The rate constant is calculated at various points along the reaction path to find the location of the variational transition state, which minimizes the calculated rate.
Calculating the Tunneling Correction: A tunneling correction factor is calculated, often using methods like the small-curvature tunneling (SCT) or large-curvature tunneling (LCT) approximations, which account for the curvature of the reaction path.
Studies on the hydrogen abstraction from 2-butanol (B46777) by the hydroperoxyl radical have demonstrated the importance of these advanced theoretical treatments. rsc.orgresearchgate.net These studies have shown that considering multiple reaction paths and the anharmonicity of molecular vibrations is crucial for obtaining accurate rate constants. rsc.orgresearchgate.net Furthermore, the inclusion of multidimensional tunneling has been shown to be essential for accurately predicting kinetic isotope effects and the temperature dependence of reaction rates in systems like the hydrogen abstraction from methanol. osti.gov While a specific application to this compound is not detailed in the available literature, the methodology is directly applicable to its reactions.
Table 2: Comparison of TST and VTST with Tunneling
| Feature | Conventional TST | VTST with Multidimensional Tunneling |
| Transition State Location | Fixed at the saddle point on the potential energy surface. | Optimized along the reaction coordinate to minimize the calculated rate. |
| Recrossing | Assumes no recrossing of the dividing surface. | Minimizes recrossing, providing a more accurate rate. |
| Tunneling | Often treated with a simple one-dimensional correction (e.g., Wigner). | Accounts for the multidimensional nature of the tunneling path. |
| Applicability | Generally suitable for reactions at high temperatures. | Provides more accurate results over a wider range of temperatures, especially for reactions with low activation barriers and those involving light atoms. umn.edu |
The ultimate goal of computational studies on individual compounds like this compound is to integrate their chemistry into comprehensive chemical mechanisms that can be used in large-scale atmospheric models. The Master Chemical Mechanism (MCM) is a prime example of such a mechanism, providing a near-explicit representation of the tropospheric degradation of a wide range of VOCs. copernicus.orgucdavis.edu
The integration of the chemistry of this compound into the MCM involves several steps:
Mechanism Construction: Based on known reaction pathways for similar compounds and theoretical calculations, a detailed degradation scheme for this compound is constructed. This includes its formation from the peroxy radical of 3-methylbutan-2-one, its unimolecular decomposition, and its reactions with key atmospheric oxidants (OH, NO3, O3).
Parameterization of Rate Coefficients: The rate coefficients for the individual reaction steps are parameterized. This involves using data from experimental studies where available, or relying on theoretical calculations, such as those from master equation and VTST studies, to provide the necessary kinetic data. For many reactions, structure-activity relationships (SARs) are used to estimate rate coefficients based on the known reactivity of similar functional groups.
Lumping and Simplification: In some cases, the detailed mechanism may be too large for inclusion in atmospheric models. In such instances, the mechanism is simplified or "lumped" by grouping species and reactions, while still aiming to accurately reproduce the formation and loss of key species like ozone and secondary organic aerosols.
The MCM provides a framework for systematically incorporating the chemistry of new compounds. ucdavis.edu For instance, the degradation of 3,3-dimethylbutanone, a structural isomer of 3-methylbutan-2-one, has been studied, and its reaction products and kinetics have been determined, providing valuable data for mechanism development. researchgate.net The protocol for the development of the MCM outlines the procedures for estimating rate coefficients and branching ratios for various reaction types, ensuring a consistent and robust representation of atmospheric chemistry. copernicus.org
Spectroscopic and Analytical Characterization for Mechanistic Insights
Advanced Spectroscopic Techniques for Intermediates and Products
The study of hydroperoxides is analytically challenging due to their thermal instability, high reactivity, and the general lack of commercially available reference standards. nih.govresearchgate.net To overcome these issues, specialized techniques are employed to probe reaction systems in real-time and identify the resultant molecular structures.
Time-resolved vacuum ultraviolet (VUV) photoionization mass spectrometry is a powerful tool for studying the gas-phase kinetics and dynamics of reactive intermediates like peroxy radicals and hydroperoxides. nih.govresearchgate.net This technique is particularly advantageous because VUV photons can ionize molecules with lower energies ("soft ionization") than traditional electron impact ionization, which minimizes the fragmentation of fragile molecules like 3-Hydroperoxy-3-methylbutan-2-one and its precursors. nih.gov
In a typical experiment, precursor molecules are subjected to photolysis (e.g., by a laser) to initiate a reaction, and the species within the reactor are sampled at different time intervals. These sampled gases are then ionized by a tunable VUV light source, often from a synchrotron, and the resulting ions are detected by a mass spectrometer. nih.govresearchgate.net This provides mass spectra of the species present at each time point, allowing for the tracking of reactants, intermediates, and products.
Key advantages of this method include:
High Sensitivity: Capable of detecting low concentrations of transient species. researchgate.net
Isomer Specificity: By tuning the photoionization energy, it is possible to selectively ionize different isomers in a complex reaction mixture, aiding in their identification. scispace.com
Direct Detection: It allows for the direct observation of key intermediates that might otherwise be elusive. nih.gov
For a compound like this compound, VUV photoionization could be used to study its formation from the self-reaction of peroxy radicals or its subsequent decomposition pathways, identifying primary radical products.
Table 1: Illustrative VUV Photoionization Data for Hydroperoxide Analysis
| m/z (Mass-to-Charge Ratio) | Ion Assignment | Significance in the Study of this compound |
| 118 | C₅H₁₀O₃⁺ | Molecular ion of this compound. Its detection confirms the presence of the intact molecule. |
| 103 | [M-CH₃]⁺ | Fragment ion resulting from the loss of a methyl group. |
| 87 | [M-OOH]⁺ | Fragment ion resulting from the loss of the hydroperoxy group. |
| 43 | CH₃CO⁺ | Acetyl cation, a common fragment indicating the presence of a methyl ketone structure. |
Gas chromatography (GC) is a cornerstone technique for separating and analyzing volatile and semi-volatile compounds from a mixture. When coupled with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID), it becomes a robust method for both identifying and quantifying the products of reactions involving this compound.
A significant challenge in the GC analysis of hydroperoxides is their thermal lability, which can cause them to decompose in the hot injector port or on the column. nih.gov To mitigate this, a common strategy is chemical derivatization, often by converting the hydroperoxy group to a more stable trimethylsilyl (B98337) (TMS) peroxide. nih.gov This procedure allows the intact molecule to be analyzed without significant degradation.
GC-MS: This technique separates the components of a mixture, and the mass spectrometer then fragments each component and records its mass spectrum. By comparing these spectra to libraries or known standards, individual products can be identified. researchgate.netderpharmachemica.com
GC-FID: While less specific than MS for identification, FID provides excellent quantitative precision. researchgate.net For compounds where authentic standards are not available, quantification can be estimated using the effective carbon number (ECN) concept, which relates the detector's response to the number of effective carbon atoms in the molecule. nih.govresearchgate.net
These methods are essential for determining product yields in oxidation studies, providing crucial data for developing and validating chemical mechanisms.
Table 2: Typical GC Parameters for Derivatized Hydroperoxide Analysis
| Parameter | Value/Description | Purpose |
| Derivatization Reagent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | To increase thermal stability of the hydroperoxide for GC analysis. researchgate.net |
| Column | DB-5ms (or similar non-polar column) | Separates compounds based on boiling point and polarity. |
| Injector Temperature | 250 °C | Vaporizes the sample for introduction onto the column. |
| Oven Program | 70°C, ramped at 10°C/min to 300°C | Gradually increases temperature to elute compounds with different boiling points. derpharmachemica.com |
| Detector | Mass Spectrometer or Flame Ionization Detector | For identification (MS) and quantification (FID). |
Fourier Transform Infrared (FTIR) spectroscopy is a non-invasive technique used to identify functional groups and monitor the concentrations of reactants and products in real-time, particularly in gas-phase atmospheric simulation chambers. researchgate.net By passing an infrared beam through the reaction mixture, an absorption spectrum is generated. Specific molecules absorb infrared radiation at characteristic frequencies, creating a unique spectral "fingerprint."
In the study of reactions forming or consuming this compound, FTIR can be used to:
Monitor the decay of reactants.
Observe the formation of products possessing characteristic functional groups, such as carbonyls (C=O), hydroxyls (O-H), and peroxides (O-O). researchgate.net
Quantify stable products like formaldehyde, ketones, and acids by comparing their spectral absorption to calibrated reference spectra.
For instance, the formation of this compound would be indicated by the appearance of absorption bands corresponding to its O-O-H and C=O functional groups. nih.gov
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| O-H | Stretch | ~3400-3600 | Indicates the presence of the hydroperoxy group. |
| C=O | Stretch | ~1715-1730 | Characteristic of the ketone functional group. |
| C-H | Stretch | ~2850-3000 | From the methyl groups. |
| O-O | Stretch | ~850-890 | Indicates the peroxide bond, though often weak and difficult to observe. |
Correlation of Experimental Data with Theoretical Predictions
To gain a complete mechanistic picture, experimental results from the techniques described above are often correlated with theoretical predictions from quantum chemical calculations. nih.gov Computational chemistry can be used to calculate the properties of molecules and the potential energy surfaces of reactions.
This synergy is crucial for several reasons:
Structure Confirmation: Theoretical calculations can predict the vibrational frequencies (for FTIR) and ionization energies (for mass spectrometry) of proposed intermediates and products. scispace.comresearchgate.net Comparing these predicted values with experimental data helps to confirm the identity of newly observed species.
Mechanism Validation: By calculating the energy barriers for different possible reaction pathways, theoretical models can help determine the most likely mechanism. For example, calculations can predict whether a reaction is likely to proceed via hydrogen abstraction or addition.
Thermochemical Data: High-level calculations can provide accurate thermochemical data, such as heats of formation and bond dissociation energies, which are essential for kinetic modeling of complex chemical systems like atmospheric oxidation or combustion. core.ac.uk
For this compound, theoretical calculations can help interpret its photoionization mass spectrum, predict its infrared absorption features, and map out its atmospheric degradation pathways, providing a molecular-level understanding that complements the macroscopic measurements from experimental techniques. nih.govscispace.com
Environmental and Atmospheric Chemistry of 3 Hydroperoxy 3 Methylbutan 2 One
Atmospheric Degradation Pathways and Environmental Fate
The primary atmospheric loss processes for 3-Hydroperoxy-3-methylbutan-2-one are expected to be photolysis and reaction with the hydroxyl radical (OH). While direct experimental data for the atmospheric lifetime of this specific compound are scarce, its fate can be estimated based on the behavior of structurally similar α-hydroperoxycarbonyls and other organic hydroperoxides.
Photolysis: Organic hydroperoxides absorb ultraviolet radiation, leading to the cleavage of the weak oxygen-oxygen bond in the hydroperoxide group. Theoretical studies on the photolysis of α-hydroperoxycarbonyls suggest that this is a significant atmospheric removal mechanism. nsf.gov For instance, the atmospheric photolysis rate of these compounds is estimated to be in the range of (1 to 5) × 10⁻⁴ s⁻¹, which is often faster than their reaction with OH radicals. nsf.gov The photolysis quantum yield, which is the fraction of absorbed photons that result in a chemical reaction, is expected to be near unity for the dissociation of the O-O bond. nsf.govtestbook.com The primary products of photolysis are expected to be an alkoxy radical and a hydroxyl radical.
Reaction with OH Radicals: The reaction with hydroxyl radicals is a major degradation pathway for most VOCs in the troposphere. For organic hydroperoxides, the OH radical can abstract a hydrogen atom from a C-H bond or the O-H bond of the hydroperoxide group. The rate constant for the reaction of OH radicals with organic hydroperoxides is generally on the order of 10⁻¹² to 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. For example, the rate coefficient for the reaction of OH with tert-butyl hydroperoxide, a structurally similar compound, has been measured and can be used to estimate the atmospheric lifetime of this compound with respect to this reaction. testbook.com The products of the OH-initiated oxidation of this compound would include various smaller oxygenated organic compounds, carbon dioxide, and water.
Role in Secondary Organic Aerosol (SOA) Formation and Tropospheric Chemistry
This compound plays a multifaceted role in tropospheric chemistry, primarily through its involvement in the formation of secondary organic aerosols (SOA). SOA is formed in the atmosphere when the oxidation products of VOCs have low enough volatility to partition into the aerosol phase.
Furthermore, the decomposition of organic hydroperoxides within the aerosol phase can be a source of highly reactive radicals, such as the hydroxyl radical (OH). nih.gov This can initiate further chemical reactions within the aerosol, leading to what is known as "aging" of the SOA, which can alter its physical and chemical properties, including its size, composition, and toxicity. The heterogeneous reactions of methyl ethyl ketone (MEK), a precursor to this compound, on mineral oxide surfaces have been shown to produce a variety of products, highlighting the potential for complex chemistry on aerosol surfaces. rsc.org
Contribution to Volatile Organic Compound (VOC) Oxidation Cycles
This compound is an important intermediate in the atmospheric oxidation of various volatile organic compounds, particularly alkanes such as n-butane and branched alkanes. Its formation is a key step in the complex cascade of reactions that occur when these primary pollutants are broken down in the atmosphere.
The oxidation of methyl ethyl ketone (MEK), a significant atmospheric VOC emitted from both biogenic and anthropogenic sources, is a likely pathway for the formation of this compound. testbook.comrsc.org The reaction of MEK with OH radicals can lead to the formation of a peroxy radical, which can then react with hydroperoxyl radicals (HO₂) to form the hydroperoxide.
Industrial and Applied Chemical Relevance Non Clinical Focus
Role as Chemical Intermediate in Organic Synthesis
As a molecule possessing two distinct reactive sites, 3-Hydroperoxy-3-methylbutan-2-one serves as a versatile intermediate in the synthesis of more complex molecules. The ketone group can undergo reactions such as nucleophilic addition and condensation, while the hydroperoxy group is a potent oxidizing agent and a source of radicals.
Precursor for Heterocyclic Compounds
Ketones are established precursors in the synthesis of a wide array of heterocyclic compounds. Methodologies like the Paal-Knorr furan synthesis and the Hantzsch pyrrole synthesis utilize dicarbonyl compounds, which can be formed from α-functionalized ketones, to construct the heterocyclic ring. uwindsor.ca Specifically, reactions involving α-halo ketones and β-keto esters are fundamental in building furan and pyrrole rings. uwindsor.ca Enaminones, which are key intermediates in the synthesis of nitrogenous heterocycles, are readily synthesized from methyl ketones. nih.gov The presence of the hydroperoxy group in this compound offers a reactive handle for intramolecular cyclization or for further functionalization prior to ring formation, potentially leading to novel heterocyclic structures. The synthesis of benzo-fused heterocycles, for instance, can be achieved through intramolecular reactions involving ketone enolates.
Intermediacy in Production of Specialty Chemicals (e.g., Herbicides, Dye Precursors, Rubber Auxiliaries)
The dual functionality of α-hydroperoxy ketones makes them valuable building blocks for various specialty chemicals.
Herbicides: The synthesis of many agrochemicals involves the creation of complex molecular frameworks where ketone-derived heterocyclic or carbocyclic structures are common.
Dye Precursors: The chemical industry utilizes ketone-containing intermediates for the synthesis of dyes. The reactivity of the carbonyl group allows for the construction of chromophoric systems.
Rubber Auxiliaries: In the rubber industry, various organic compounds are used as accelerators, vulcanizing agents, and antioxidants. The peroxide functionality is particularly relevant, as organic peroxides are used in the vulcanization (cross-linking) of certain types of rubber. pergan.com
Applications in Polymer Science and Materials Chemistry
The most significant industrial applications for this compound are found in polymer chemistry, where its hydroperoxide group can initiate radical reactions.
Initiation of Free-Radical Polymerization Processes
Free-radical polymerization is a major industrial process for producing a wide range of polymers from vinyl monomers. scholarlinkinstitute.org The reaction requires a radical initiator, a substance that can generate radical species under mild conditions, such as heat or light. wikipedia.org Organic peroxides, including hydroperoxides, are a principal class of such initiators. pergan.comsuzehg.com
The process begins with the thermal decomposition of the initiator. In the case of this compound, the weak oxygen-oxygen bond in the hydroperoxy group cleaves to form two radicals. wikipedia.orgpergan.com This is the initiation step. These highly reactive radicals then attack the double bond of a monomer molecule, adding to it and creating a new, larger radical. This is the propagation step, which continues as the new radical adds to successive monomer units, rapidly growing the polymer chain. purdue.edulibretexts.org The process eventually concludes with a termination step, where two growing radical chains combine or disproportionate. libretexts.org
The choice of initiator is critical and depends on its solubility and decomposition temperature. sigmaaldrich.com Hydroperoxides are part of a broad family of organic peroxide initiators used to polymerize key monomers. pergan.com
Table 1: Common Monomers Polymerized via Free-Radical Initiation
| Monomer | Resulting Polymer | Common Applications |
|---|---|---|
| Ethylene | Low-Density Polyethylene (LDPE) | Packaging films, bags, containers |
| Vinyl Chloride | Polyvinyl Chloride (PVC) | Pipes, window frames, flooring, electrical insulation |
| Styrene | Polystyrene (PS) | Packaging, insulation, disposable cups, electronics housings |
| Methyl Methacrylate | Polymethyl Methacrylate (PMMA) | Acrylic glass (Plexiglas), signs, optical fibers, coatings |
Cross-Linking of Polyolefins and Rheology Modification
Organic peroxides are widely used as cross-linking agents for polyolefins, such as polyethylene (PE), and other polymers. specialchem.comgoogle.com This process, also known as vulcanization or curing, converts thermoplastic materials into thermosets, which exhibit enhanced properties. researchgate.net
The mechanism of peroxide-induced cross-linking involves the thermal decomposition of the peroxide at high temperatures, typically during polymer processing in an extruder. researchgate.net The resulting radicals abstract hydrogen atoms from the polymer chains. pergan.comresearchgate.net This creates reactive radical sites on the polymer backbone, which can then combine with other polymer radicals to form stable carbon-carbon bonds between the chains. researchgate.net This network of cross-links restricts chain movement, leading to significant changes in the material's properties.
While highly effective for polyethylene, peroxide-induced cross-linking of polypropylene (PP) is more complex, as it can lead to simultaneous chain scission (degradation). researchgate.netkpi.ua However, under controlled conditions and with specific peroxide types, cross-linking can be achieved. kpi.ua
Table 2: Effects of Peroxide Cross-Linking on Polyolefin Properties
| Property | Effect of Cross-Linking | Rationale |
|---|---|---|
| Thermal Stability | Increased | The 3D network structure prevents polymer chains from flowing at elevated temperatures. metu.edu.tr |
| Tensile Strength & Modulus | Generally Increased | The cross-links increase the rigidity and resistance to deformation. metu.edu.tr |
| Elongation at Break | Decreased | The network structure restricts the ability of polymer chains to stretch past one another. researchgate.net |
| Stress Crack Resistance | Significantly Improved | Cross-links inhibit the initiation and propagation of cracks. pergan.com |
| Chemical Resistance | Improved | The cross-linked network reduces the ability of solvents to penetrate and swell the polymer. |
| Melt Flow Rate (MFR) | Decreased (to zero) | The formation of an infusible network prevents the material from flowing when molten. researchgate.net |
Relevance in Combustion and Fuel Chemistry
Hydroperoxides are critical, albeit transient, intermediate species in the low-temperature combustion and autoignition of hydrocarbons. kaust.edu.saroyalsocietypublishing.org The chemistry of these compounds is central to understanding phenomena such as engine knock in internal combustion engines. researchgate.netsandia.gov
During the oxidation of a fuel component at temperatures between approximately 400 and 1000 K, alkyl radicals (R•) from the fuel react with oxygen (O₂) to form alkylperoxy radicals (ROO•). researchgate.net These can then undergo internal hydrogen abstraction to form a hydroperoxyalkyl radical (•QOOH), which can further react with O₂. A key pathway involves the decomposition of these intermediates to form more stable species, including ketohydroperoxides (KHPs)—molecules that, like this compound, contain both a ketone and a hydroperoxide group. researchgate.net
Intermediate in Autoignition Processes of Branched Hydrocarbons and Biofuels
In the realm of internal combustion engines, the autoignition characteristics of fuels are of paramount importance. Ketohydroperoxides are key intermediates in the low-temperature oxidation of hydrocarbons, which is the chemical foundation of autoignition and engine knock. The formation of these species is a critical step in the complex reaction sequences that lead to the spontaneous ignition of the fuel-air mixture.
The general formation pathway for a ketohydroperoxide from a branched hydrocarbon can be summarized as follows:
| Step | Reaction | Description |
| 1 | RH + O₂ → R• + HO₂• | Initiation: A fuel molecule (RH) reacts with oxygen to form an alkyl radical (R•). |
| 2 | R• + O₂ → ROO• | First O₂ Addition: The alkyl radical rapidly adds to an oxygen molecule to form a peroxy radical (ROO•). |
| 3 | ROO• → •QOOH | Isomerization: The peroxy radical undergoes intramolecular hydrogen abstraction to form a hydroperoxyalkyl radical (•QOOH). |
| 4 | •QOOH + O₂ → •OOQOOH | Second O₂ Addition: A second oxygen molecule adds to the hydroperoxyalkyl radical. |
| 5 | •OOQOOH → KHP + •OH | Decomposition: The resulting radical decomposes to form a ketohydroperoxide (KHP) and a hydroxyl radical (•OH). |
For a branched hydrocarbon that could form this compound, such as a C5 or C6 branched alkane, this sequence of reactions provides a pathway to its formation, making it a crucial, albeit transient, species in the autoignition process.
Impact on Low-Temperature Combustion Mechanisms
The presence and reactions of ketohydroperoxides have a profound impact on low-temperature combustion (LTC) mechanisms. LTC is a combustion strategy aimed at increasing efficiency and reducing emissions of pollutants like NOx and soot. The control of LTC relies on a detailed understanding of the underlying chemical kinetics, where ketohydroperoxides play a central role.
The primary impact of ketohydroperoxides in LTC is their role as a major source of chain branching. nih.gov The decomposition of a KHP molecule can produce multiple reactive radicals, which then initiate new oxidation chains, leading to a rapid increase in the reaction rate and heat release. This is a defining characteristic of the negative temperature coefficient (NTC) region observed in the oxidation of many hydrocarbons.
Illustrative Decomposition Pathways of a Ketohydroperoxide:
| Pathway | General Reaction | Products | Significance |
| Homolytic Cleavage | R-C(=O)-R'-OOH → R-C(=O)-R'-O• + •OH | Alkoxy and hydroxyl radicals | Chain Branching: Increases the radical pool, accelerating combustion. nih.gov |
| Korcek Mechanism | γ-KHP → Cyclic Peroxide Intermediate → Carboxylic Acid + Ketone | Carboxylic acids and ketones | Chain Propagation/Termination: Forms stable products, influencing the product distribution and potentially moderating reactivity. researchgate.netacs.org |
Involvement in Catalytic Oxidation Processes
While the role of ketohydroperoxides in gas-phase combustion is well-established, their involvement in liquid-phase catalytic oxidation processes is also of significant interest. Catalytic oxidation is a cornerstone of the chemical industry for the production of a vast array of chemicals.
In these processes, transition metal catalysts, often salts of cobalt, manganese, or iron, are used to control the oxidation of hydrocarbons. These catalysts can interact with hydroperoxides, including ketohydroperoxides, to generate radicals and initiate or propagate oxidation reactions. The catalyst can facilitate the decomposition of the hydroperoxide at lower temperatures than would occur thermally, allowing for greater control over the reaction.
The general mechanism for the catalytic decomposition of a hydroperoxide by a metal catalyst (M) involves a redox cycle:
| Reaction | Description |
| Mⁿ⁺ + ROOH → M⁽ⁿ⁺¹⁾⁺ + RO• + OH⁻ | Oxidation of Catalyst: The metal in a lower oxidation state is oxidized by the hydroperoxide, generating an alkoxy radical. |
| M⁽ⁿ⁺¹⁾⁺ + ROOH → Mⁿ⁺ + ROO• + H⁺ | Reduction of Catalyst: The metal in a higher oxidation state is reduced by another hydroperoxide molecule, generating a peroxy radical. |
This catalytic cycle effectively decomposes the hydroperoxide to generate radicals that drive the oxidation process. The presence of a carbonyl group, as in a ketohydroperoxide, can influence the reactivity of the hydroperoxide group and the interaction with the catalyst. The specific involvement of this compound in industrial catalytic processes is not detailed in the available literature, but its behavior would be expected to follow these general principles of metal-catalyzed hydroperoxide decomposition.
Future Research Directions and Open Questions
Advancements in Mechanistic Understanding
A thorough comprehension of the reaction mechanisms of 3-Hydroperoxy-3-methylbutan-2-one is fundamental to controlling its reactivity and harnessing its synthetic potential. Future investigations are expected to focus on elucidating the intricate details of its decomposition pathways under various conditions.
One area of significant interest is the base-catalyzed decomposition of α-hydroperoxy ketones. acs.org Understanding the kinetics and intermediates involved in these reactions is crucial for predicting product distributions and reaction rates. acs.org Advanced spectroscopic techniques, such as time-resolved spectroscopy, coupled with isotopic labeling studies, could provide unprecedented insight into the transient species formed during these transformations. Furthermore, exploring the influence of different bases, from common hydroxides to more complex organic bases, will be critical in modulating the reaction pathways.
Another avenue for research lies in the photochemistry of this compound. Investigating its behavior upon exposure to different wavelengths of light could reveal novel reaction pathways, including the potential for generating radical species. Understanding these photochemical processes is essential for applications where the compound might be exposed to light, and it could also open up new synthetic methodologies based on photochemical activation.
Refinement of Computational Models for Complex Environments
Computational chemistry offers a powerful tool for predicting the behavior of molecules and guiding experimental work. For this compound, the development of more sophisticated computational models is a key future research direction. These models will need to accurately predict its properties and reactivity, not just in the gas phase, but also in the complex environments of solutions and biological systems.
Future modeling efforts should focus on:
Solvation Effects: Accurately modeling the influence of different solvents on the conformational preferences and reactivity of this compound. This includes both explicit solvent models, where individual solvent molecules are considered, and implicit models that treat the solvent as a continuum.
Intermolecular Interactions: Developing models that can accurately describe the hydrogen bonding and other non-covalent interactions between this compound and other molecules in its environment. This is particularly important for understanding its behavior in biological systems.
Reaction Dynamics: Moving beyond static models to perform molecular dynamics simulations that can follow the trajectory of reactions involving this compound. This will provide a more complete picture of the reaction mechanism and the factors that control it.
Exploration of Novel Synthetic Strategies for Chemical Purity and Yield
The development of efficient and selective methods for the synthesis of this compound is crucial for its wider application. While general methods for the synthesis of α-hydroperoxy ketones exist, future research will likely focus on strategies that offer high purity and yield specifically for this compound.
One promising approach is the direct oxidation of the corresponding ketone, 3-methylbutan-2-one, using green oxidants like hydrogen peroxide. rsc.orgresearchgate.net Research in this area could focus on developing novel catalysts that can activate hydrogen peroxide under mild conditions, thus minimizing side reactions and improving selectivity. rsc.orgresearchgate.net The use of organocatalysts, in particular, presents an attractive, metal-free alternative that aligns with the principles of green chemistry. rsc.org
Another area of exploration is the synthesis from the corresponding α-hydroxy ketone, 3-hydroxy-3-methylbutan-2-one. organic-chemistry.orgorganic-chemistry.orgscilit.com Investigating methods for the selective conversion of the hydroxyl group to a hydroperoxy group could provide a valuable synthetic route. This might involve the use of specific reagents that can effect this transformation without causing decomposition of the starting material or the product.
The table below summarizes potential synthetic routes that warrant further investigation.
| Starting Material | Reagents/Catalysts | Potential Advantages |
| 3-Methylbutan-2-one | Hydrogen Peroxide, Novel Catalysts (e.g., organocatalysts) | Atom economy, use of a green oxidant. |
| 3-Hydroxy-3-methylbutan-2-one | Reagents for hydroxyl to hydroperoxy conversion | Potentially high selectivity. |
Emerging Applications in Green Chemistry and Sustainable Processes
The inherent reactivity of the hydroperoxide group makes this compound a candidate for various applications in green and sustainable chemistry. As a potential oxidizing agent, its primary byproduct is water, making it an environmentally benign alternative to many traditional oxidants. rsc.orgresearchgate.net
Future research should explore its use in:
Epoxidation of Alkenes: Organic hydroperoxides are known to be effective reagents for the epoxidation of alkenes, a crucial transformation in organic synthesis. wikipedia.org Investigating the catalytic systems that can effectively utilize this compound for this purpose could lead to more sustainable epoxidation processes. The development of the Hydrogen Peroxide to Propylene Oxide (HPPO) process highlights the industrial potential of such chemistry. epa.gov
Oxidation of other Functional Groups: Its potential to oxidize other functional groups, such as sulfides to sulfoxides and sulfones, or alcohols to aldehydes and ketones, should be systematically investigated. researchgate.net
Initiator for Polymerization: Organic peroxides are widely used as initiators for radical polymerization. rsc.org Exploring the efficacy of this compound as a polymerization initiator could lead to the development of new polymers or more sustainable polymerization processes.
The drive towards a circular economy may also present opportunities for this compound. For instance, research into its synthesis from bio-based feedstocks could further enhance its green credentials. The production of related compounds like 3-methoxybutan-2-one (B3048630) from acetoin, a bio-based chemical, demonstrates the feasibility of this approach. whiterose.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
